molecular formula C9H6O4S B2657496 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid CAS No. 97852-77-2

5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B2657496
CAS No.: 97852-77-2
M. Wt: 210.2
InChI Key: WXMGXZXENPTLLY-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid (CAS 97852-77-2) is a high-purity benzothiophene derivative of significant interest in medicinal chemistry research. This compound features a benzothiophene core functionalized with both carboxylic acid and catechol-like dihydroxy groups, giving it a molecular formula of C 9 H 6 O 4 S and a molecular weight of 210.21 g/mol . The benzothiophene scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, 1-benzothiophene-2-carboxylic acid derivatives have demonstrated promising anti-inflammatory properties through molecular docking studies, showing significant interactions with key enzymes . Furthermore, related benzo[b]thiophene nuclei, especially when combined with functional groups like acylhydrazone, exhibit potent antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) . The compound's structure also suggests potential for broader pharmacological exploration, including antiviral and antileukemia applications, as indicated by studies on similar molecular frameworks . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the design and development of novel therapeutic agents targeting inflammatory diseases and antibiotic-resistant infections.

Properties

IUPAC Name

5,6-dihydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,10-11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGXZXENPTLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC(=C1O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.

Biology

  • Antimicrobial Activity : Investigated for its potential to inhibit microbial growth. The mechanism may involve interaction with specific molecular targets that disrupt cellular functions.
  • Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cells. For instance, the compound's structural features allow it to modulate enzymatic activities involved in cell death pathways .

Medicine

  • Therapeutic Potential : Explored for treating various diseases due to its biological activity. The hydroxyl and carboxylic acid groups enhance its binding affinity to target proteins and enzymes, making it suitable for drug development.

Industry

  • Advanced Materials Development : Utilized in creating new materials with specific properties tailored for industrial applications.
  • Pharmaceuticals and Agrochemicals : Acts as a precursor in the synthesis of various pharmaceutical agents and agricultural chemicals.

Case Studies

  • Anticancer Activity
    • A study demonstrated that compounds similar to 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid can significantly reduce cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation . This highlights the compound's potential as a therapeutic agent in oncology.
  • Antimicrobial Properties
    • Research indicates that benzothiophene derivatives exhibit antimicrobial activity against drug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration was found to be effective without cytotoxicity on normal cells .

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, inhibit microbial growth, and induce apoptosis in cancer cells. The hydroxyl and carboxylic acid groups play crucial roles in its binding to target proteins and enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 5,6-dihydroxy-1-benzothiophene-2-carboxylic acid and related benzothiophene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid C₉H₆O₄S 226.20* 5-OH, 6-OH, 2-COOH High polarity, potential chelation ability
6-Methylbenzo[b]thiophene-2-carboxylic Acid C₁₀H₈O₂S 192.23 6-CH₃, 2-COOH Lipophilic, moderate acidity
3,6-Dichloro-1-benzothiophene-2-carboxylic acid C₉H₄Cl₂O₂S 267.10 3-Cl, 6-Cl, 2-COOH Electron-withdrawing effects, high stability
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid C₁₀H₁₂O₂S 196.26 3-CH₃, saturated ring, 2-COOH Reduced aromaticity, enhanced flexibility

*Hypothetical value based on molecular formula.

Functional Implications of Substituents

Hydroxyl Groups vs. Methyl/Chloro Groups
  • 5,6-Dihydroxy Derivative: The hydroxyl groups increase solubility in polar solvents (e.g., water or methanol) and enable hydrogen bonding or metal chelation, which may enhance interactions with biological macromolecules . This contrasts with 6-methyl and 3,6-dichloro derivatives, where methyl and chloro groups reduce polarity and increase lipophilicity, favoring membrane permeability .
Aromatic vs. Saturated Cores
  • The tetrahydrobenzothiophene derivative () lacks full aromaticity due to its saturated ring, reducing π-π stacking interactions but increasing conformational flexibility. This may influence binding to enzymes or receptors compared to the planar aromatic structure of the dihydroxy compound .

Biological Activity

5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid (DBTCA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DBTCA has the molecular formula C9H6O4SC_9H_6O_4S and a molecular weight of 210.21 g/mol. It features two hydroxyl groups and a carboxylic acid functional group, which are crucial for its biological activity. The presence of these functional groups allows DBTCA to interact with various biological targets.

Antimicrobial Properties

DBTCA has been investigated for its antimicrobial activity . Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting key enzymatic pathways essential for bacterial survival.

Anticancer Effects

Research has highlighted the anticancer potential of DBTCA, particularly in inducing apoptosis in cancer cells. The compound has shown efficacy against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and the inhibition of NF-κB signaling pathways, leading to programmed cell death .

Phosphodiesterase Inhibition

DBTCA is noted for its ability to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting bronchodilation and offering potential therapeutic benefits for respiratory conditions such as asthma .

The biological activity of DBTCA can be attributed to its interaction with specific molecular targets:

  • Enzymatic Modulation : DBTCA modulates the activity of various enzymes, which can affect metabolic pathways crucial for cell survival and proliferation.
  • Cell Signaling Pathways : By influencing pathways such as NF-κB and cAMP signaling, DBTCA can alter cellular responses to stress and promote apoptosis in cancer cells .
  • Binding Interactions : The hydroxyl and carboxylic acid groups facilitate binding to target proteins, enhancing the compound's efficacy against microbial and cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanismReference
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition
AnticancerA549 (lung cancer)Apoptosis induction
PhosphodiesteraseRespiratory cellsIncreased cAMP levels

Case Study: Anticancer Activity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of DBTCA. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid, and how can hydroxyl group stability be maintained during synthesis?

  • Methodological Answer : Synthesis typically involves functionalizing the benzothiophene core. For hydroxyl groups, protection/deprotection strategies (e.g., acetylation using acetic anhydride) are critical to prevent oxidation. For example, ethyl 5-hydroxybenzothiophene derivatives can be synthesized via Friedel-Crafts acylation followed by selective deprotection . Stability during purification requires inert atmospheres (N₂/Ar) and avoidance of strong acids/bases, as hydroxyl groups are prone to degradation under these conditions .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with ¹H/¹³C NMR to verify substitution patterns (e.g., hydroxyl protons at δ 9–10 ppm). IR spectroscopy can confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) functionalities. HPLC with UV detection (λ ~280 nm) is recommended for purity assessment, using C18 columns and acidic mobile phases to enhance peak resolution .

Q. What are the key considerations for handling and storing 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Store in amber vials at –20°C under inert gas to prevent oxidation. Avoid contact with strong oxidizing agents (e.g., HNO₃, KMnO₄) or bases (e.g., NaOH), which may degrade hydroxyl and carboxylic acid groups. Compatibility testing with solvents like DMSO or ethanol is advised for dissolution .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s biological activity across different assay systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target enzymes/receptors. For instance, hydroxyl groups may form hydrogen bonds with catalytic residues, but assay-specific conditions (pH, co-solvents) can alter protonation states. Meta-analysis of existing datasets (e.g., receptor agonism/antagonism profiles) combined with QSAR models can reconcile divergent results .

Q. What strategies are effective for analyzing the compound’s redox behavior and its impact on pharmacological activity?

  • Methodological Answer : Cyclic voltammetry (CV) in buffered solutions (pH 7.4) can identify oxidation potentials of hydroxyl groups. Couple this with LC-MS to track degradation products (e.g., quinone formation). For biological relevance, use cell-based assays (e.g., ROS scavenging in HEK293 cells) to correlate redox activity with antioxidant or pro-oxidant effects .

Q. How can researchers design experiments to differentiate between the compound’s direct enzyme inhibition vs. indirect modulation via metabolic intermediates?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-carboxylic acid) to trace metabolic fate in vitro. Combine enzyme inhibition assays (e.g., IC₅₀ determination) with metabolomic profiling (GC-MS/LC-MS) to detect intermediate accumulation. Use CRISPR-edited cell lines lacking specific metabolic enzymes (e.g., CYP450 isoforms) to isolate direct effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid?

  • Methodological Answer : Solubility variations often arise from pH-dependent ionization. Conduct systematic solubility studies across pH 2–8 (using HCl/NaOH) with nephelometry or UV-vis spectroscopy. Compare results with computational tools like ALOGPS to validate experimental vs. predicted logP values. Note that hydroxyl groups increase hydrophilicity at neutral pH but reduce solubility in acidic conditions .

Q. What experimental approaches can clarify conflicting toxicity data in different model organisms?

  • Methodological Answer : Perform comparative toxicity assays in zebrafish embryos (for acute toxicity) and mammalian cell lines (e.g., HepG2 for hepatotoxicity). Use RNA-seq to identify conserved vs. species-specific pathways (e.g., oxidative stress response). Dose-response curves (0.1–100 µM) and time-course studies can distinguish between acute cytotoxicity and chronic effects .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry210–215°C (decomposes)
LogP (Octanol-Water)Shake-Flask Method1.2 ± 0.3
Aqueous Solubility (pH 7.4)UV-vis Spectroscopy0.45 mg/mL

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